molecular formula C15H11NO2 B14136212 2-Benzoyl-5-methyl-1,3-benzoxazole

2-Benzoyl-5-methyl-1,3-benzoxazole

Cat. No.: B14136212
M. Wt: 237.25 g/mol
InChI Key: VSFHPYHWLZCQTE-UHFFFAOYSA-N
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Description

2-Benzoyl-5-methyl-1,3-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a benzene ring fused with an oxazole ring, with a benzoyl group at the second position and a methyl group at the fifth position. This structural arrangement imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzoyl-5-methyl-1,3-benzoxazole typically involves the condensation of 2-aminophenol with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Another method involves the cyclization of 2-(benzoylamino)-5-methylphenol using a dehydrating agent like phosphorus oxychloride.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and higher yields. Catalysts such as metal catalysts or ionic liquids can be employed to enhance the reaction efficiency and selectivity .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the benzoyl group, leading to different reduced products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted benzoxazole derivatives .

Scientific Research Applications

2-Benzoyl-5-methyl-1,3-benzoxazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a valuable candidate for drug development.

    Medicine: It is explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Benzoyl-5-methyl-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. Its antimicrobial activity is attributed to its ability to interfere with the cell wall synthesis of bacteria and fungi .

Comparison with Similar Compounds

  • 2-Methylbenzoxazole
  • 2-Benzoylbenzoxazole
  • 5-Methylbenzoxazole

Comparison: 2-Benzoyl-5-methyl-1,3-benzoxazole is unique due to the presence of both a benzoyl group and a methyl group, which confer distinct chemical and biological properties. Compared to 2-Methylbenzoxazole, the benzoyl group enhances its biological activity. In contrast, 2-Benzoylbenzoxazole lacks the methyl group, which affects its reactivity and applications .

Properties

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

(5-methyl-1,3-benzoxazol-2-yl)-phenylmethanone

InChI

InChI=1S/C15H11NO2/c1-10-7-8-13-12(9-10)16-15(18-13)14(17)11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

VSFHPYHWLZCQTE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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